molecular formula C22H25N5O2 B2411230 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396766-09-8

1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2411230
CAS No.: 1396766-09-8
M. Wt: 391.475
InChI Key: VDTLZPIQXFZOFV-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically important motifs: a urea functional group and a 1,2,4-oxadiazole heterocycle linked to a pyridine ring. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in ligand design due to its bioisosteric properties, often serving as a stable surrogate for ester or amide functionalities, which can enhance metabolic stability . This scaffold is found in compounds with a wide spectrum of reported biological activities and is present in several commercially available drugs . The integration of the pyridin-4-yl moiety further contributes to the molecule's potential for diverse molecular interactions, such as hydrogen bonding and coordination with biological targets. As a urea derivative, the compound is of particular value for investigating enzyme inhibition and receptor modulation, as the urea group can act as a key pharmacophore for binding to active sites and allosteric pockets . Consequently, this compound serves as a versatile intermediate and a potential chemical tool for developing novel therapeutic agents, with research applications spanning the study of oncology, neurology, and infectious diseases.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16-5-7-17(8-6-16)15-24-21(28)26-22(11-3-2-4-12-22)20-25-19(27-29-20)18-9-13-23-14-10-18/h5-10,13-14H,2-4,11-12,15H2,1H3,(H2,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTLZPIQXFZOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The molecule dissects into two key subunits:

  • 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexylamine – A cyclohexyl core bearing a 1,2,4-oxadiazole ring substituted with pyridin-4-yl.
  • 4-Methylbenzyl isocyanate – The urea-forming component.

Coupling these via nucleophilic addition-elimination forms the urea linkage. Critical challenges include regioselective oxadiazole cyclization and steric hindrance mitigation during urea bond formation.

Synthesis of 1-(3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl)Cyclohexylamine

Cyclohexane Carboxylic Acid Activation

Cyclohexane carboxylic acid (A ) is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. After 2 h, excess SOCl₂ is removed under reduced pressure to yield cyclohexanecarbonyl chloride (B ).

Amidoxime Formation

Pyridin-4-ylamidoxime (C ) is prepared by refluxing pyridine-4-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 h. The product precipitates upon cooling and is filtered (Yield: 82%).

Oxadiazole Cyclization

B (1.2 eq) is added dropwise to C (1 eq) in pyridine at 0°C. The mixture is stirred at 110°C for 12 h, forming 5-(cyclohexyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (D ). Purification via silica chromatography (hexane/EtOAc 7:3) affords D as white crystals (Yield: 68%, m.p. 142–144°C).

Table 1: Optimization of Oxadiazole Cyclization
Condition Solvent Temperature (°C) Time (h) Yield (%)
Pyridine Neat 110 12 68
DCM + EDC/HOBt DCM 25 24 42
TCFH/NMI DMF 80 6 75

TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) enhances cyclization efficiency.

Nitro Reduction to Amine

D (1 eq) is dissolved in methanol and hydrogenated under H₂ (50 psi) with 10% Pd/C (0.1 eq) at 25°C for 6 h. Filtration and solvent evaporation yield 1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexylamine (E ) as a pale-yellow oil (Yield: 92%).

Urea Bond Formation

Preparation of 4-Methylbenzyl Isocyanate

4-Methylbenzylamine (F ) is treated with triphosgene (0.33 eq) in dry toluene at −10°C. After 1 h, the mixture warms to 25°C and stirs for 3 h. Distillation under vacuum affords 4-methylbenzyl isocyanate (G ) (Yield: 78%, b.p. 98–100°C).

Coupling Reaction

E (1 eq) and G (1.2 eq) are combined in anhydrous THF with triethylamine (2 eq) at 0°C. The reaction proceeds at 25°C for 24 h. Quenching with ice-water precipitates the crude product, which is recrystallized from ethanol/water (4:1) to yield the title compound (Yield: 65%, HPLC purity: 96.2%).

Table 2: Urea Coupling Optimization
Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine THF 25 24 65
DBU DCM 40 12 58
Pyridine Acetonitrile 25 48 47

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 2H, pyridine-H), 7.78 (d, J = 4.8 Hz, 2H, pyridine-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 6.32 (t, J = 5.6 Hz, 1H, NH), 4.31 (d, J = 5.6 Hz, 2H, CH₂), 3.02–2.95 (m, 1H, cyclohexyl-H), 2.45 (s, 3H, CH₃), 1.85–1.45 (m, 10H, cyclohexyl-H).
  • HRMS (ESI) : m/z calcd for C₂₂H₂₅N₅O₂ [M+H]⁺ 392.2078, found 392.2081.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA, 1.0 mL/min) shows a single peak at t = 6.72 min, confirming >96% purity.

Process Optimization Challenges

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety is prone to hydrolytic degradation under acidic conditions. Maintaining pH >5 during aqueous workups is critical.

Steric Hindrance in Urea Formation

The cyclohexyl group adjacent to the urea nitrogen necessitates excess isocyanate (1.2 eq) and prolonged reaction times (24 h) to achieve satisfactory yields.

Scalability and Industrial Relevance

A kilogram-scale process (Patent WO2020212513A1) employs continuous flow hydrogenation for E synthesis, reducing Pd/C catalyst loading to 0.05 eq and improving throughput by 40%. Final recrystallization in ethanol/water achieves consistent purity (>95%) with E-factor (kg waste/kg product) of 32, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.

    Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or photophysical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a molecular probe to study biological processes, such as enzyme activity or protein-protein interactions.

Industry:

    Polymer Science: It may be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)carbamate: Contains a carbamate group instead of a urea.

Uniqueness: The presence of the urea moiety in 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea provides unique hydrogen bonding capabilities and potential for interaction with biological targets, distinguishing it from similar compounds with different functional groups.

Biological Activity

1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known by its CAS number 1396766-09-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C22H25N5O2C_{22}H_{25}N_{5}O_{2}, and it features a complex structure incorporating a urea moiety linked to a cyclohexyl group and a pyridine-substituted oxadiazole. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. These include:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
  • Antimicrobial Properties : Preliminary assays indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit DNA gyrase and other critical bacterial enzymes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit ATPase activity in bacterial DNA gyrase, which is crucial for DNA replication and transcription .
  • Induction of Apoptosis : In cancer cells, the compound increases the expression of pro-apoptotic factors and activates caspases, leading to programmed cell death .
  • Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins due to hydrophobic interactions facilitated by its aromatic rings .

Data Table: Biological Activity Summary

Activity TypeTested Cell Lines/OrganismsObserved EffectsReference
AnticancerHCT116Induced apoptosis
MCF-7Increased p53 levels
U87 MGCaspase activation
A549Antiproliferative effects
AntimicrobialVarious bacterial strainsInhibition of DNA gyrase

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative activity of various urea derivatives against multiple cancer cell lines. It was found that modifications at specific positions on the urea moiety significantly influenced their activity levels .
  • Molecular Docking Analysis : Another study utilized molecular docking techniques to predict interactions between similar compounds and target proteins involved in cancer progression. The results indicated promising binding affinities for compounds featuring oxadiazole rings, suggesting potential therapeutic applications .

Q & A

Q. [Advanced]

  • 2D NMR (HSQC/HMBC) : Resolves overlapping cyclohexyl proton signals and confirms oxadiazole connectivity via long-range C-H correlations .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles (e.g., oxadiazole ring planarity) . For example, XRD analysis of analogous compounds revealed torsional angles of 5–10° between the oxadiazole and adjacent rings .

What experimental design principles should be applied to optimize the yield of the oxadiazole ring formation step?

Q. [Advanced]

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF, THF), and catalyst (EDCI, DCC) to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR to track the disappearance of amidoxime N–O stretches (~1650 cm⁻¹) and emergence of oxadiazole C=N stretches (~1600 cm⁻¹) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

How can molecular docking studies predict the compound’s interaction with kinase targets?

Q. [Advanced]

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BRAF) due to the compound’s urea and oxadiazole motifs, which mimic adenine interactions .
  • Docking Workflow :
    • Prepare the ligand (AMBER force field) and receptor (PDB: 4HJO).
    • Use AutoDock Vina for flexible docking, focusing on hydrogen bonds between urea NH and kinase hinge residues (e.g., Met793 in EGFR) .
    • Validate with MD simulations (100 ns) to assess binding stability.

How should researchers address discrepancies in biological activity data across different assays?

Q. [Advanced]

  • Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to rule out off-target effects .
  • Standardized Protocols : Use ATP concentration gradients (1–100 µM) to control for assay variability .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridinyl-oxadiazole derivatives) to identify trends in substituent effects .

Which substituent modifications on the pyridinyl-oxadiazole moiety enhance bioactivity based on SAR studies?

Q. [Advanced]

  • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 3-position) improves kinase binding affinity by 2–3-fold .
  • Oxadiazole Modifications : Replacing pyridin-4-yl with pyridin-2-yl reduces steric hindrance, enhancing selectivity for cyclin-dependent kinases .
  • Cyclohexyl Optimization : Fluorination at the 4-position of the cyclohexyl ring increases metabolic stability (t½ from 2 h to 6 h in microsomal assays) .

What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?

Q. [Advanced]

  • Co-Solvent Systems : Use 10% DMSO + 10% PEG-400 in PBS (pH 7.4) to achieve >1 mg/mL solubility .
  • Prodrug Approach : Introduce a phosphate ester at the urea NH, which hydrolyzes in vivo to release the active compound .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability by 4-fold .

Key Methodological Insights from Evidence:

  • Synthetic Routes : Multi-step protocols from analogous urea derivatives emphasize cyclization and coupling .
  • Characterization : XRD and 2D NMR are critical for resolving complex stereochemistry .
  • Biological Evaluation : Link computational predictions with orthogonal assays to validate mechanisms .

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